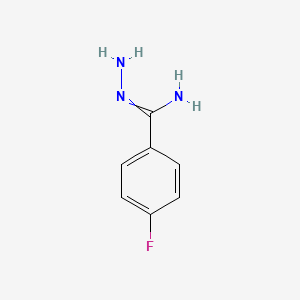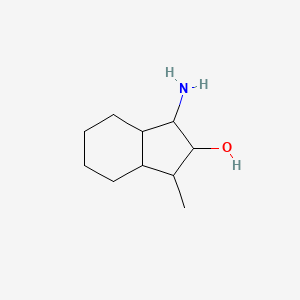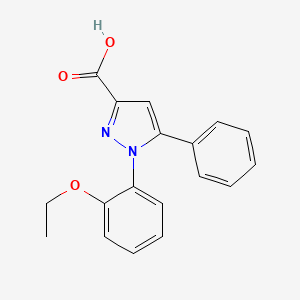![molecular formula C19H19NO2S2 B14547444 5-Ethyl-3-[(4-methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 62298-68-4](/img/structure/B14547444.png)
5-Ethyl-3-[(4-methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3-[(4-methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-[(4-methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with thiourea to yield the desired thiazolidinone compound. The reaction conditions often involve refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-[(4-methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the thiazolidinone ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolidinone ring.
Scientific Research Applications
5-Ethyl-3-[(4-methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-Ethyl-3-[(4-methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of key enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or modulate the expression of inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-[(4-methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
- 5-Propyl-3-[(4-methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
- 5-Butyl-3-[(4-methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of 5-Ethyl-3-[(4-methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific ethyl substitution, which can influence its biological activity and chemical reactivity. This subtle structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Properties
CAS No. |
62298-68-4 |
|---|---|
Molecular Formula |
C19H19NO2S2 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
5-ethyl-3-[(4-methoxyphenyl)-phenylmethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H19NO2S2/c1-3-16-18(21)20(19(23)24-16)17(13-7-5-4-6-8-13)14-9-11-15(22-2)12-10-14/h4-12,16-17H,3H2,1-2H3 |
InChI Key |
XVZCBTNPWMRRAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=S)S1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-Indolo[3,2-c]quinoline, 8,9,10,11-tetrahydro-](/img/structure/B14547365.png)

![3-{2-[1-(Prop-2-en-1-yl)pyridin-2(1H)-ylidene]ethylidene}pentane-2,4-dione](/img/structure/B14547368.png)




phenyl(sulfanylidene)-lambda~5~-phosphane](/img/structure/B14547410.png)

![2-Iodo-N-{3-[(pentan-2-yl)oxy]phenyl}benzamide](/img/structure/B14547415.png)



phosphane](/img/structure/B14547449.png)
